L-METHIONINE (METHYL-D3)
CAS No.:
Cat. No.: VC3685187
Molecular Formula:
Molecular Weight: 152.23
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 152.23 |
|---|
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
L-Methionine (methyl-D3) is a deuterated form of the amino acid L-methionine, characterized by the systematic replacement of the three hydrogen atoms in the methyl group with deuterium atoms. The compound is formally identified as S-(methyl-d3)-L-homocysteine and can be represented through various synonyms including L-Methionine-methyl-D3, l-Methionine-d3, and (2S)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid . The compound has been assigned the CAS Registry Number 13010-53-2, providing a unique identifier within chemical databases and literature .
Structural Formula and Representation
The molecular formula of L-Methionine (methyl-D3) is C5H8D3NO2S, reflecting its composition of five carbon atoms, eight hydrogen atoms, three deuterium atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom . The structural configuration maintains the chiral center characteristic of L-amino acids, with an S-configuration at the α-carbon that bears the amino group. The compound's structure features a central carbon atom bonded to an amino group, a carboxyl group, and a sulfur-containing side chain terminating in the deuterated methyl group.
Table 1: Chemical Identity of L-METHIONINE (METHYL-D3)
| Property | Value |
|---|---|
| PubChem CID | 15556503 |
| CAS Registry Number | 13010-53-2 |
| Molecular Formula | C5H8D3NO2S |
| Molecular Weight | 152.23 g/mol |
| Chemical Purity | ≥95% (L-methionine) |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d3); ≤1% d0 |
| UV/Vis λmax | 570 nm |
Physicochemical Properties
The physicochemical properties of L-Methionine (methyl-D3) closely resemble those of non-deuterated L-methionine, with slight variations attributable to the isotopic substitution. The compound has a molecular weight of 152.23 g/mol, slightly higher than the 149.21 g/mol of regular L-methionine due to the replacement of hydrogen atoms with the heavier deuterium isotope . Spectroscopically, it exhibits a UV/Vis λmax of 570 nm, which can be utilized for analytical detection and quantification purposes . The high deuterium incorporation (≥99% deuterated forms) ensures reliable performance in analytical applications where isotopic distinction is crucial .
Synthesis Methodologies
Direct Alkylation Approach
A notable method for synthesizing L-Methionine (methyl-D3) involves the direct alkylation of L-homocysteine anion. This process begins with generating the anion via sodium-liquid ammonia reduction of L-methionine, followed by reacting it with methyl-D3 iodide to produce optically pure L-methionine-methyl-D3. This method is particularly valuable because it preserves the stereochemical integrity of the amino acid while efficiently incorporating the deuterium-labeled methyl group.
Economical Preparation Methods
Dolphin and Endo developed a convenient and economical preparation method for L-methionine-methyl-d3, as detailed in their 1970 publication in Analytical Biochemistry . Their approach offered advancements over previous synthesis methods, potentially addressing challenges related to yield, purity, and cost-effectiveness of the deuterium-labeled compound. This publication represents one of the earlier dedicated works on the synthesis of this specific isotopologue, highlighting its historical importance in biochemical research .
Biological Significance and Metabolic Role
Fundamental Biological Functions
L-Methionine serves as an essential amino acid that participates in critical biological processes, including protein synthesis and various metabolic pathways . In biological systems, methionine plays a significant role in the synthesis of purines and pyrimidines, which are essential for nucleic acid formation and cellular functions. As a deuterated analog, L-Methionine (methyl-D3) maintains these fundamental biological functions while offering the advantage of isotopic tracing for research applications.
Methylation Pathways and One-Carbon Metabolism
One of the most significant biochemical roles of methionine involves its participation in methylation processes within cells. L-methionine acts as a methyl donor in transmethylation reactions, contributing to the formation of S-adenosylmethionine, a critical methyl group donor in numerous biological methylation reactions. The deuterium labeling in L-Methionine (methyl-D3) allows researchers to track the fate of the methyl group through these complex metabolic pathways, providing valuable insights into one-carbon metabolism.
Implications in Aging and Metabolic Diseases
Recent research has indicated that L-methionine has roles in various metabolic diseases and aging processes. Dietary methionine restriction has been shown to prevent accelerated aging in mouse models of progeria and increase the lifespan of various organisms, including yeast, Drosophila, C. elegans, mice, and rats . The availability of deuterated methionine enables more precise investigation of these phenomena by allowing researchers to track methionine metabolism with minimal perturbation to the biological systems under study.
Applications in Scientific Research
Nuclear Magnetic Resonance Spectroscopy
L-Methionine (methyl-D3) has found significant utility in nuclear magnetic resonance (NMR) spectroscopy applications. The incorporation of deuterium atoms provides distinct spectroscopic properties that can be leveraged for structural elucidation and metabolic tracking. The compound's utility in NMR studies is enhanced by the strategic placement of deuterium atoms at the methyl group, which is often involved in biochemical transformations of interest.
Metabolic Tracking and Pathway Elucidation
The incorporation of deuterated forms like L-Methionine (methyl-D3) allows for tracking metabolic pathways in vivo using various analytical techniques. By incorporating this labeled amino acid into biological systems, researchers can trace the metabolic fate of the methyl group and elucidate the mechanisms of various biochemical transformations involving methionine. This approach provides valuable insights into normal physiological processes as well as pathological conditions associated with disrupted methionine metabolism.
Internal Standards for Mass Spectrometry
L-Methionine (methyl-D3) serves as an effective internal standard for the quantification of L-methionine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling creates a mass shift that allows clear differentiation between the analyte of interest and the internal standard, while maintaining nearly identical chemical behavior. This property makes it invaluable for accurate quantification in complex biological matrices.
Table 2: Research Applications of L-METHIONINE (METHYL-D3)
| Application Area | Specific Uses | Advantages |
|---|---|---|
| NMR Spectroscopy | Structural elucidation, Metabolic tracking | Distinct spectroscopic signature, Minimal structural perturbation |
| Mass Spectrometry | Internal standard for quantification | Mass shift allows differentiation, Similar chemical behavior to unlabeled compound |
| Metabolic Studies | Tracking methylation pathways, One-carbon metabolism research | Allows precise tracing of methyl group transfer, Minimal isotope effect |
| Protein Synthesis Research | Labeling newly synthesized proteins | Enables distinction between new and existing proteins, Compatible with biological systems |
Comparison with Other Isotopologues
L-Methionine-methyl-13C,methyl-d3
L-Methionine-methyl-13C,methyl-d3 represents a double-labeled variant that incorporates both carbon-13 and deuterium isotopes. This compound has the molecular formula C4^13CH8D3NO2S and a molecular weight of 153.23 g/mol . The dual isotopic labeling offers enhanced analytical discrimination in certain advanced applications, particularly those involving high-resolution mass spectrometry or sophisticated NMR techniques. The presence of both isotopes provides complementary information, with carbon-13 offering advantages for carbon-based NMR studies and deuterium providing benefits in terms of mass spectrometric detection.
L-Methionine, [methyl-3H]
Another isotopologue is L-Methionine, [methyl-3H], which features tritium labeling rather than deuterium . Tritium (³H) is a radioactive isotope of hydrogen, providing different advantages and limitations compared to the deuterium-labeled variant. While tritium labeling offers exceptional sensitivity for radioactive detection methods, it presents challenges related to radiation safety and shorter effective shelf-life due to radioactive decay. The molecular weight of this compound is 155.24 g/mol, reflecting the heavier tritium atoms in the methyl group .
Comparative Advantages and Applications
Each isotopologue offers distinct advantages depending on the specific research application. L-Methionine (methyl-D3) strikes an optimal balance for many biochemical applications, offering sufficient mass difference for analytical discrimination without introducing radioactive hazards. The tritium-labeled variant provides superior sensitivity for certain radiometric assays, while the dual-labeled 13C/D3 version offers enhanced versatility for sophisticated multi-isotope tracing experiments. Researchers select the appropriate isotopologue based on the specific analytical technique, sensitivity requirements, and safety considerations relevant to their investigations.
Future Research Directions
Emerging Applications in Proteomics
The continued advancement of proteomic technologies creates new opportunities for utilizing L-Methionine (methyl-D3) in protein turnover studies, post-translational modification analysis, and protein-protein interaction investigations. As mass spectrometry techniques become increasingly sensitive and sophisticated, the value of precisely deuterated amino acids like L-Methionine (methyl-D3) continues to grow for quantitative proteomics applications.
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